

# UNC8900: A Novel STING Degrader in the Landscape of Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UNC8900   |           |
| Cat. No.:            | B12382066 | Get Quote |

#### For Immediate Release

A novel preclinical compound, **UNC8900**, is showing promise as a potent and selective degrader of the STING (Stimulator of Interferon Genes) protein, positioning it as a significant new tool in the field of immunomodulation. Developed by researchers at the University of North Carolina, **UNC8900** is a proteolysis-targeting chimera (PROTAC) that offers a distinct mechanism of action compared to traditional immunomodulators, with potential applications in treating autoimmune and inflammatory diseases. This guide provides a comparative analysis of **UNC8900** against other immunomodulators targeting the STING pathway, supported by available experimental data.

## Introduction to UNC8900 and STING Modulation

**UNC8900** is a VHL (von Hippel-Lindau)-recruiting STING PROTAC degrader. Unlike conventional inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein from the cell entirely. **UNC8900** achieves this by binding to both the STING protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STING by the proteasome.

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage. Hyperactivation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory conditions. By degrading the STING protein, **UNC8900** 



effectively shuts down this signaling cascade, offering a potential therapeutic strategy for these diseases.[1][2][3]

# Comparative Analysis of STING-Targeting Immunomodulators

The landscape of STING-targeting therapies can be broadly categorized into three classes: STING degraders, STING inhibitors/antagonists, and STING agonists. **UNC8900** represents the first category. Its performance and mechanistic characteristics are best understood in comparison to the others.



| Feature                                               | UNC8900 (STING<br>Degrader)                       | H-151 & C-176<br>(STING Inhibitors)                                            | MK-1454, ADU-<br>S100, SNX281<br>(STING Agonists)                                                                         |
|-------------------------------------------------------|---------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action                                   | Induces proteasomal degradation of STING protein. | Covalently binds to STING to block its activation and palmitoylation.[4][5][6] | Activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[8][9]   |
| Primary Therapeutic<br>Application                    | Autoimmune and inflammatory diseases.[1][2][3]    | Autoimmune and inflammatory diseases.[10][11]                                  | Cancer immunotherapy (to enhance anti-tumor immune responses). [12][13][14][15]                                           |
| Quantitative<br>Performance                           | UNC8900: DC50 =<br>0.924 μM                       | H-151: IC50 ≈ 100-<br>500 nM (mouse and<br>human cells)[4]                     | SNX281: EC50 = 6.6<br>$\mu$ M (for IFN- $\beta$<br>induction)[16]                                                         |
| Clinical Development<br>Stage                         | Preclinical                                       | Preclinical                                                                    | MK-1454, ADU-S100,<br>SNX281: Phase I/II<br>clinical trials.[12][17]<br>[18][19][20][21][22][23]                          |
| Reported Clinical<br>Efficacy                         | Not applicable                                    | Not applicable                                                                 | Modest as monotherapy; enhanced anti-tumor responses observed in combination with checkpoint inhibitors. [12][13][17][19] |
| Commonly Reported Side Effects (from clinical trials) | Not applicable                                    | Not applicable                                                                 | Pyrexia, chills,<br>injection-site pain.[18]<br>[19]                                                                      |

# **Signaling Pathway and Experimental Workflows**







To understand the mechanism of action of **UNC8900** and its counterparts, it is essential to visualize the STING signaling pathway and the experimental workflows used to characterize these compounds.



cGAS-STING Signaling Pathway Cytosol Cytosolic dsDNA activates synthesizes 2'3'-cGAMP binds & activates Endoplasmic Reticulum STING (dimer) translocates to Golg Apparatus Activated STING (trafficked) recruits & activates phosphorylates

Click to download full resolution via product page

Nucleus

Type I Interferons & Pro-inflammatory Cytokine:

Fig. 1: cGAS-STING Signaling Pathway.

dimerizes, translocates to nucleus & induces transcription



## Cell Treatment Cell Line Test Compound **STING Stimulus** (e.g., THP-1, HKC-8) UNC8900, H-151, etc.) (e.g., 2'3'-cGAMP) Incubation Downstream Analysis Cell Lysis Western Blot ELISA / qPCR (for STING, p-TBK1, p-IRF3) (for IFN-β, cytokines) Quantification DC50 Calculation IC50 Calculation EC50 Calculation (for Degraders) (for Inhibitors) (for Agonists)

### Workflow for Characterizing STING Modulators

Click to download full resolution via product page

Fig. 2: Experimental Workflow for STING Modulators.

# **Detailed Experimental Protocols**

Western Blot for STING Degradation (to determine DC50 of UNC8900):

 Cell Culture: Human renal cell carcinoma (Caki-1) or human keratinocyte (HKC-8) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) to 70-80% confluency in 6-well plates.



- Compound Treatment: Cells are treated with varying concentrations of UNC8900 (e.g., 0.01 μM to 10 μM) or DMSO as a vehicle control for a specified duration (e.g., 8, 16, or 24 hours).
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
- SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for STING (e.g., rabbit anti-STING, 1:1000 dilution). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin, 1:5000 dilution) is used as a loading control.
- Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: The intensity of the STING and loading control bands is quantified using densitometry software. The STING protein levels are normalized to the loading control. The DC50 value (the concentration of the compound that results in 50% degradation of the target protein) is calculated by fitting the data to a dose-response curve.

IFN-β Reporter Assay (to determine IC50 of H-151 or EC50 of STING agonists):

- Cell Culture: HEK293T cells are co-transfected with plasmids encoding human STING, a firefly luciferase reporter gene under the control of the IFN-β promoter, and a Renilla luciferase construct for normalization.
- Compound Treatment: Transfected cells are seeded in 96-well plates and pre-treated with various concentrations of the STING inhibitor (e.g., H-151) or agonist for 1 hour.



- STING Stimulation: Cells are then stimulated with a known STING agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 6-8 hours). For agonist testing, no further stimulation is needed.
- Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity.
   The IC50 (for inhibitors) or EC50 (for agonists) values are determined by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.[4][24]

### Conclusion

UNC8900 represents a novel and promising approach to immunomodulation by targeting the STING pathway for protein degradation. Its distinct mechanism of action offers potential advantages over traditional STING inhibitors for the treatment of autoimmune and inflammatory diseases. While STING agonists are being actively explored in clinical trials for cancer immunotherapy, the development of STING degraders like UNC8900 and inhibitors such as H-151 and C-176 paves the way for new therapeutic strategies for conditions driven by STING hyperactivation. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential and safety profile of UNC8900 and other STING-targeting immunomodulators.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. STING inhibitors target the cyclic dinucleotide binding pocket PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Potential Therapeutic Value of the STING Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated roles of cGAS-STING signaling in autoimmune diseases PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 15. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. merck.com [merck.com]
- 18. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 19. aacrjournals.org [aacrjournals.org]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Stingthera Announces Clinical Collaboration With Merck to Evaluate SNX281 in Combination With KEYTRUDA in Certain Patients With Advanced Solid Tumors & Lymphoma [drug-dev.com]



- 24. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UNC8900: A Novel STING Degrader in the Landscape of Immunomodulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382066#unc8900-vs-other-immunomodulators]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com